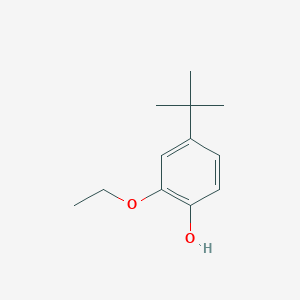

4-(tert-Butyl)-2-ethoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-tert-butyl-2-ethoxyphenol |

InChI |

InChI=1S/C12H18O2/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3 |

InChI Key |

QNJHVTUMZNMYTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)O |

Origin of Product |

United States |

Contextualization Within Phenolic Ether Chemistry

Phenolic ethers, also known as aromatic ethers, are a class of organic compounds where a phenol's hydroxyl group is replaced by an alkoxy group. wikipedia.org This structural modification from a phenol (B47542) to a phenolic ether significantly alters the compound's physical and chemical properties. Generally, ethers are less hydrophilic than the alcohols and phenols from which they are derived because they cannot act as hydrogen bond donors, although they can still accept hydrogen bonds. wikipedia.org This change influences their solubility in various solvents.

The synthesis of phenolic ethers can be achieved through several methods, with the Williamson ether synthesis being a classic and widely used approach. askiitians.com This reaction involves the reaction of a phenoxide ion with a primary alkyl halide. Other methods include the condensation of a phenol with an alcohol. wikipedia.org The introduction of an ethoxy group to the phenolic backbone, as seen in 4-(tert-butyl)-2-ethoxyphenol, is a key transformation that defines its chemical character.

Significance of Phenol Derivatization in Advanced Chemical Syntheses

The derivatization of phenols is a cornerstone of modern organic synthesis, allowing for the creation of a diverse array of molecules with tailored properties. units.itnih.gov By modifying the hydroxyl group or the aromatic ring of a phenol (B47542), chemists can fine-tune electronic and steric properties to achieve specific outcomes in a synthetic sequence. acs.org This functionalization is crucial for developing new pharmaceuticals, agrochemicals, and materials. rsc.org

Phenolic derivatives are often employed as building blocks in the construction of more complex molecular architectures. kib.ac.cn The conversion of a phenol to an ether, for instance, can protect the hydroxyl group from unwanted reactions, enabling selective transformations elsewhere in the molecule. Subsequently, the ether can be cleaved to regenerate the phenol if needed. This strategic use of phenol derivatization is a powerful tool in multistep syntheses. acs.org

Overview of Research Domains Pertaining to Hindered Phenols and Alkoxy Aromatic Systems

Hindered Phenols:

The term "hindered phenol" refers to phenolic compounds with bulky alkyl groups, typically in the ortho positions to the hydroxyl group. nih.gov The tert-butyl group in 4-(tert-butyl)-2-ethoxyphenol imparts significant steric hindrance. This structural feature is central to the well-established role of hindered phenols as antioxidants. researchgate.netnih.gov The bulky groups stabilize the phenoxyl radical that forms upon hydrogen atom donation, thereby interrupting radical chain reactions associated with oxidative degradation. nih.gov

The efficacy of hindered phenols as antioxidants is influenced by the nature of the substituents on the aromatic ring. nih.gov Research in this area explores how different substitution patterns affect antioxidant activity, with applications in stabilizing polymers, lubricants, and food products. researchgate.netresearchgate.net

Alkoxy Aromatic Systems:

Alkoxy aromatic systems, which include phenolic ethers like this compound, are prevalent in a wide range of biologically active molecules and functional materials. wikipedia.org The alkoxy group can influence the electron density of the aromatic ring, directing further electrophilic substitution reactions. askiitians.com The presence of both an alkoxy group and a bulky alkyl group creates a unique electronic and steric environment on the aromatic ring of this compound, which can be exploited in various chemical transformations.

The study of alkoxy aromatic systems also extends to their interactions with biological targets. The ether linkage can act as a hydrogen bond acceptor, which is a key consideration in drug design. wikipedia.org

Current Research Gaps and Future Opportunities for 4 Tert Butyl 2 Ethoxyphenol

Classical and Contemporary Approaches to Phenolic O-Alkylation

The introduction of an ethoxy group onto a phenolic substrate is a critical step in the synthesis of this compound. This transformation, known as O-alkylation or etherification, can be achieved through several methods, ranging from classical named reactions to modern catalytic systems.

Williamson Ether Synthesis Adaptations for Ethoxy Group Incorporation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.org Developed in 1850, this method typically involves the reaction of an alkoxide with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com In the context of synthesizing an ethoxy-substituted phenol (B47542), a phenolic precursor is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. libretexts.org This phenoxide then attacks an ethylating agent like ethyl iodide or ethyl bromide.

The reaction is subject to the typical constraints of SN2 reactions. Primary alkyl halides are preferred as the electrophile to avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, one possible precursor is 4-tert-butylcatechol (B165716) (4-tert-butylbenzene-1,2-diol). Selective mono-ethoxylation at the less sterically hindered hydroxyl group would be the desired pathway. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often used to facilitate the reaction. byjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Phenolic Precursor | Ethyl Halide (e.g., C₂H₅I) | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF) | Aryl Ethyl Ether |

| 4-tert-Butylcatechol | Ethyl Iodide | Sodium Hydride | Acetonitrile | This compound |

A variation of this method uses silver oxide (Ag₂O) as a mild base, which can allow the reaction to proceed without pre-forming the alkoxide. libretexts.org

Palladium-Catalyzed Cross-Coupling for Aryl Ether Formation

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bonds in aryl ethers. These methods, often variations of the Buchwald-Hartwig amination, provide an alternative to the classical Williamson ether synthesis, sometimes under milder conditions. The synthesis of aryl ethers via this route typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of an ethoxyphenol derivative, this would involve the reaction of a halogenated phenol (e.g., a bromophenol) with ethanol (B145695). The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation to form an alkoxide complex, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. These reactions have been successfully applied to the synthesis of various complex molecules, including benzofurans and coumarins from phenols and olefins. nih.gov

| Aryl Halide/Triflate | Alcohol | Catalyst | Ligand | Product |

| Halogenated Phenol | Ethanol | Pd(0) source (e.g., Pd₂(dba)₃) | Phosphine Ligand (e.g., XPhos) | Aryl Ethyl Ether |

Green Chemistry Approaches Utilizing Alkyl Carbonates

In the pursuit of more environmentally benign synthetic methods, dialkyl carbonates, particularly diethyl carbonate (DEC), have been explored as "green" alkylating agents for the O-alkylation of phenols. tandfonline.comrsc.org These reagents are less toxic and more environmentally friendly than traditional alkylating agents like dialkyl sulfates or alkyl halides. tandfonline.com

The reaction of a phenol with diethyl carbonate in the presence of a base can produce the corresponding aryl ethyl ether in high yields. tandfonline.com The reaction is often carried out at elevated temperatures, and the equilibrium can be shifted towards the product by distilling off the ethanol formed as a byproduct. tandfonline.com Various bases can be employed, including potassium carbonate or sodium ethoxide. tandfonline.comrsc.org The use of a polar aprotic co-solvent like N,N-dimethylacetamide can be beneficial. tandfonline.com This method represents a cleaner synthetic route, minimizing the production of toxic waste. tandfonline.comrsc.org The versatility of dialkyl carbonates has been demonstrated in the synthesis of various heterocyclic compounds as well. nih.govfrontiersin.org

| Phenol | Alkylating Agent | Base | Conditions | Product |

| Phenolic Precursor | Diethyl Carbonate (DEC) | K₂CO₃ or NaOEt | High Temperature, Distillation | Aryl Ethyl Ether |

| 4-substituted Phenol | Diethyl Carbonate | Potassium Carbonate | Atmospheric pressure, ~137°C | 4-substituted Aryl Ethyl Ether |

Regioselective Introduction of the tert-Butyl Moiety

The introduction of the bulky tert-butyl group onto the phenolic ring is another key synthetic challenge. The position of this group is crucial for the final properties of the molecule. Friedel-Crafts alkylation is the most common method for this transformation.

Acid-Catalyzed Alkylation of Phenolic Precursors

The tert-butylation of phenols is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution. whiterose.ac.uk This reaction is typically catalyzed by an acid, which can be a homogeneous liquid acid (like sulfuric or phosphoric acid) or, increasingly, a solid acid catalyst. mdpi.com The alkylating agent is commonly tert-butyl alcohol or isobutylene.

The use of solid acid catalysts, such as zeolites (e.g., H-β, H-Y), clays (B1170129) (e.g., montmorillonite), or sulfated zirconia, offers several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity. mdpi.comiitm.ac.inresearchgate.net The reaction mechanism can proceed through a concerted pathway where the phenol and tert-butyl alcohol are co-adsorbed on the catalyst surface, or a stepwise mechanism involving the formation of a tert-butyl carbenium ion. researchgate.netacs.org The nature of the acid sites (Brønsted vs. Lewis) on the catalyst can influence the product distribution. mdpi.comiitm.ac.in For instance, the tert-butylation of 4-methoxyphenol (B1676288) has been extensively studied using various solid acid catalysts to produce butylated hydroxyanisole (BHA). researchgate.netgoogle.comresearchgate.net

| Phenolic Substrate | Alkylating Agent | Catalyst | Key Feature |

| Phenol | tert-Butyl Alcohol | H-FeMCM-41 | High para-selectivity iitm.ac.in |

| Phenol | tert-Butyl Alcohol | H-β Zeolite | Studied via ONIOM method researchgate.netacs.org |

| 4-Methoxyphenol | Methyl tert-butyl ether (MTBE) | Dealuminated Y Zeolite | High activity and suitable pore dimension researchgate.net |

| Phenol | tert-Butyl Alcohol | Hierarchical Porous Silica-Alumina | Enhanced activity due to micro-mesoporous structure mdpi.com |

Steric Control in Aromatic Substitution Reactions

The regioselectivity of the Friedel-Crafts alkylation of phenols is significantly influenced by steric factors. nih.gov The bulky nature of the tert-butyl group plays a crucial role in directing its position on the aromatic ring. The hydroxyl group of the phenol is an ortho-, para-directing group. While the ortho position is kinetically favored, the thermodynamic product is often the para-substituted isomer due to steric hindrance from the hydroxyl group. iitm.ac.in

In the case of synthesizing this compound, if the tert-butylation is performed on 2-ethoxyphenol (B1204887), the incoming tert-butyl group will be directed to the positions ortho and para to the hydroxyl group. The ethoxy group at the 2-position will sterically hinder the attack at the 6-position, and the electronic directing effect of the hydroxyl group will favor substitution at the 4- and 6-positions. The combination of these steric and electronic effects will strongly favor the formation of the 4-tert-butyl isomer. The large size of the tert-butyl group itself prevents over-alkylation to a large extent, although di-substituted products can sometimes be formed. iitm.ac.in Computational studies have been used to model these steric and electronic effects to predict reactivity.

Protecting Group Strategies Involving tert-Butyl Functionality

The tert-butyl group is a valuable tool in organic synthesis, frequently employed as a protecting group for hydroxyl functionalities, including phenols, due to its steric bulk and specific cleavage conditions. scientificupdate.comnih.govresearchgate.net Its size provides significant steric hindrance, which can protect sensitive areas within a molecule and minimize undesired side reactions during complex synthetic sequences. nih.govresearchgate.net

The tert-butyl group is notably stable under basic conditions, making it a versatile choice when other protecting groups might be labile. researchgate.net It is typically introduced via Friedel-Crafts alkylation of a phenol using reagents like isobutylene, tert-butanol (B103910), or tert-butyl acetate (B1210297) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. scientificupdate.com However, these methods can sometimes lead to mixtures of regioisomers, which may require separation. scientificupdate.com

A key advantage of the tert-butyl group is its selective removal. Deprotection is often achieved through a retro-Friedel-Crafts reaction using a Lewis acid like aluminum chloride in a solvent such as toluene. scientificupdate.com This allows for the unmasking of the phenol at a desired stage of the synthesis. scientificupdate.com The tert-butyl group can also be cleaved under acidic conditions, for instance, with trifluoroacetic acid. wikipedia.org This orthogonality allows for selective deprotection in the presence of other protecting groups sensitive to different conditions. wikipedia.org For example, in a molecule containing both a benzyl (B1604629) ester and a tert-butyl ether, the benzyl group can be removed by hydrogenolysis while the tert-butyl group remains intact. wikipedia.org

The stability and selective removal of the tert-butyl group make it a strategic choice for directing reactions to other parts of a molecule. By blocking the reactive ortho and/or para positions of a phenol, chemists can achieve regioselectivity in subsequent reactions. scientificupdate.com

Convergent and Linear Synthesis Pathways

The construction of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the target molecule. chemistnotes.commsuniv.ac.in | Conceptually simple to plan. | Overall yield can be low due to the multiplicative effect of individual step yields. msuniv.ac.insinica.edu.tw Longer overall reaction sequence. fiveable.me |

| Convergent | Independent synthesis of fragments followed by their assembly. fiveable.mechemistnotes.com | Higher overall yields. chemistnotes.com More efficient and time-saving. fiveable.me Allows for flexibility in fragment assembly. fiveable.me | May require more complex planning to design the synthesis of individual fragments. |

Strategies for Assembling the this compound Core

The synthesis of this compound involves the assembly of a substituted phenolic ether. A common and fundamental method for forming the ether linkage is the Williamson ether synthesis. uwindsor.canumberanalytics.com This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. francis-press.com

A plausible retrosynthetic analysis for this compound would disconnect the ether bond, leading to two primary synthetic routes based on the Williamson ether synthesis:

Route A: Start with 4-tert-butylcatechol (1,2-dihydroxy-4-tert-butylbenzene). Selective mono-ethoxylation at the less hindered hydroxyl group would yield the target compound.

Route B: An alternative approach begins with 4-methoxyphenol, which is first tert-butylated to give 2-tert-butyl-4-methoxyphenol. sigmaaldrich.comresearchgate.net Subsequent ether cleavage and re-etherification with an ethyl group would provide the final product. A process for preparing 2-tert-butyl-4-methoxyphenol by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in the presence of a catalyst has also been described. google.com

The synthesis of related substituted phenols often involves electrophilic aromatic substitution reactions. rsc.org However, controlling the regioselectivity can be challenging due to the directing effects of the substituents already present on the aromatic ring. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic route. For the Williamson ether synthesis, several factors can be fine-tuned. numberanalytics.com

Base and Solvent: The choice of base and solvent significantly impacts the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide ion. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they solvate the cation, thereby increasing the nucleophilicity of the phenoxide. numberanalytics.com For instance, an inquiry-based experiment optimizing the Williamson ether synthesis of 2-fluorophenetole (B1584092) utilized potassium carbonate as the base in either absolute ethanol or acetonitrile. acs.org Solvent-free conditions have also been explored for the etherification of phenols, offering an environmentally friendly alternative. researchgate.net

Temperature and Reactants: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com The nature of the alkylating agent is also important; for introducing an ethyl group, ethyl bromide or ethyl iodide would be common choices. acs.org

Catalysis: In some cases, transition metal catalysis can be employed to facilitate the formation of aryl ethers. For example, copper-catalyzed reactions of aryl halides with hydroxides or alkoxides can be an effective method for preparing phenols and their ethers. youtube.com Rhodium and ruthenium complexes have also been shown to catalyze the nucleophilic aromatic substitution of halobenzenes and phenols. acs.org

The following table summarizes key parameters that can be optimized for the Williamson ether synthesis:

| Parameter | Options | Effect on Reaction |

| Base | NaH, KOtBu, K₂CO₃, NaOH. numberanalytics.comacs.org | Deprotonates the phenol to form the nucleophilic phenoxide. Stronger bases generally lead to faster reactions. |

| Solvent | DMF, DMSO, Acetonitrile, Ethanol, Solvent-free. numberanalytics.comacs.orgresearchgate.net | Polar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, reducing its reactivity. |

| Alkylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate. acs.orgresearchgate.net | The leaving group ability (I > Br > Cl) affects the reaction rate. |

| Temperature | Varies depending on reactants and solvent. | Higher temperatures increase the rate but can lead to side reactions like elimination. numberanalytics.com |

| Catalyst | Copper, Rhodium, Palladium complexes. youtube.comacs.org | Can enable the use of less reactive starting materials or milder conditions. |

Chemoenzymatic Synthesis Approaches for Related Phenolic Ethers

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the broad applicability of chemical reactions, offering a powerful strategy for the synthesis of various compounds, including phenolic derivatives. mdpi.comresearchgate.net Enzymes, such as lipases and decarboxylases, can operate under mild conditions with high regio- and enantioselectivity, which is often difficult to achieve with purely chemical methods. researchgate.netrsc.org

While a specific chemoenzymatic route to this compound is not prominently described, the principles can be applied to the synthesis of related phenolic ethers and their precursors. For example, lipases like Novozyme 435 have been used for the enzymatic esterification of phenolic acids. mdpi.com A versatile method for synthesizing fluorescein (B123965) carboxyalkyl ethers involved a chemoenzymatic approach where a lipase (B570770) was used for the hydrolysis of a benzyl ester. nih.gov

Phenolic acid decarboxylases (PADs) are another class of enzymes used in chemoenzymatic cascades. rsc.org For instance, a PAD from Bacillus subtilis has been employed for the decarboxylation of bio-based phenolic acids, which can then undergo further chemical modification. researchgate.netrsc.org This approach has been used to produce acetylated hydroxystyrenes in a one-pot, two-step process. researchgate.net The development of such chemoenzymatic systems is often focused on creating sustainable and efficient processes, utilizing renewable solvents and reusable immobilized enzymes. rsc.orgacs.org

The application of these enzymatic methods to precursors of this compound could offer greener and more selective synthetic pathways. For instance, a lipase could be used for the selective acylation or deacylation of a dihydroxylated precursor, or a decarboxylase could be used to modify a phenolic acid intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual nuclei and their connectivity.

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information regarding the number and types of protons and carbons in a molecule. While specific experimental data for this compound is not publicly available, a detailed analysis can be extrapolated from structurally similar compounds such as 2-tert-butyl-4-ethylphenol (B1222043) chemicalbook.com, 2,6-di-tert-butyl-4-methylphenol hmdb.ca, and 4-tert-butylphenol (B1678320) chemicalbook.com.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, the tert-butyl group, and the phenolic hydroxyl group. The aromatic protons on the substituted ring will appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), with the quartet being deshielded due to its proximity to the oxygen atom. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region around δ 1.3 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-1 and C-2) being the most deshielded. The quaternary carbon of the tert-butyl group and the methyl carbon will appear at approximately δ 34 ppm and δ 31 ppm, respectively. The carbons of the ethoxy group are expected around δ 64 ppm (CH₂) and δ 15 ppm (CH₃).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OH | Variable (broad singlet) | - |

| Ar-H | 6.5 - 7.5 (multiplets) | 110 - 125 |

| -OCH₂CH₃ | ~4.0 (quartet) | ~64 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| -C(CH₃)₃ | ~1.3 (singlet) | ~34 (quaternary), ~31 (methyls) |

| Ar-C (Substituted) | - | 135 - 155 |

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would confirm the connectivity within the ethoxy group (correlation between the -CH₂- and -CH₃ protons) and the coupling patterns among the aromatic protons, thus defining their relative positions on the benzene (B151609) ring. science.govcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the ethoxy protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the tert-butyl protons and the aromatic carbon at position 4, as well as the adjacent aromatic carbons. Similarly, the ethoxy protons would show correlations to the aromatic carbon at position 2. These correlations definitively establish the substitution pattern on the phenol ring.

NOESY experiments provide information about the spatial proximity of nuclei, which is critical for determining the preferred conformation of the molecule. science.govmdpi.com In the case of this compound, a NOESY spectrum would be expected to show cross-peaks between the protons of the ethoxy group and the aromatic proton at position 3, confirming their close spatial relationship. Additionally, correlations between the tert-butyl protons and the aromatic protons at positions 3 and 5 would further solidify the structural assignment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways. scispace.com For this compound (C₁₂H₁₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated with high precision.

The fragmentation of substituted phenols often involves characteristic losses. researchgate.net A primary fragmentation pathway for this compound under electron ionization (EI) would likely involve the loss of a methyl group from the tert-butyl moiety to form a stable benzylic-type carbocation, resulting in a fragment at [M-15]⁺. Another prominent fragmentation would be the cleavage of the ethyl group from the ethoxy moiety, leading to a fragment at [M-29]⁺. Further fragmentation could involve the loss of the entire tert-butyl group ([M-57]⁺) or the ethoxy group ([M-45]⁺). The analysis of these fragment ions allows for the confirmation of the presence and position of the substituents.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z |

| [M]⁺ | C₁₂H₁₈O₂⁺ | 194.1307 |

| [M-CH₃]⁺ | C₁₁H₁₅O₂⁺ | 179.1072 |

| [M-C₂H₅]⁺ | C₁₀H₁₃O₂⁺ | 165.0916 |

| [M-C₄H₉]⁺ | C₈H₉O₂⁺ | 137.0603 |

| [M-OC₂H₅]⁺ | C₁₀H₁₃O⁺ | 149.0966 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. chemicalbook.comuliege.be

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol functionalities would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The symmetric C-H stretching of the alkyl groups would also be prominent.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Alkyl) | 2850-2970 | 2850-2970 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-O Stretch (Ether) | 1200-1300 | Present |

| C-O Stretch (Phenol) | 1000-1100 | Present |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. upi.edu For this compound, two main absorption bands would be expected. The primary band (E-band) would likely appear around 200-220 nm, and a secondary band (B-band) with fine structure would be observed at longer wavelengths, typically around 270-290 nm. The substitution on the phenolic ring with an electron-donating ethoxy group and a tert-butyl group is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol.

Fluorescence Spectroscopy: Many phenolic compounds are fluorescent, emitting light after being excited by UV radiation. The fluorescence emission spectrum of this compound would be expected to be a mirror image of its longest wavelength absorption band, with the emission maximum shifted to a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent polarity and pH. While specific fluorescence data for this compound is scarce in the literature, related phenolic compounds are known to be fluorescent, suggesting that this compound would also exhibit this property.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

The determination of the crystal structure of this compound would provide invaluable insights into its molecular architecture and intermolecular interactions in the solid state. This section would traditionally present the detailed findings from such an analysis.

Solid-State Molecular Conformation:

Crystal Packing and Intermolecular Interactions:

Beyond the individual molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds, van der Waals interactions, and potentially π-π stacking interactions between the aromatic rings. The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. The analysis would detail the hydrogen-bonding network, which is a critical determinant of the crystal's stability and physical properties.

Data Tables:

Were the data available, it would be presented in standardized tables. A Crystal Data and Structure Refinement Table would summarize the experimental parameters, including the crystal system, space group, unit cell dimensions, and refinement statistics. Further tables would list Atomic Coordinates and Hydrogen Bond Geometry , providing the quantitative basis for the structural discussion.

In the absence of experimental data for this compound, a comparative analysis with structurally related compounds for which crystallographic data is available, such as 2-tert-butyl-4-methoxyphenol or other substituted phenols, could offer predictive insights. However, such a comparison falls outside the strict scope of this article, which is focused solely on this compound.

Should the crystallographic data for this compound become publicly available in the future, a detailed and quantitative description of its solid-state structure could be provided.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the primary site of several key reactions, including proton transfer and oxidation.

Proton transfer is a rapid equilibrium process where the phenol can donate its proton to a base, forming a phenoxide ion. nih.govsavemyexams.com This equilibrium is central to many of its reactions, as the phenoxide is a more potent nucleophile than the neutral phenol. The rate and extent of proton transfer are influenced by the solvent and the strength of the base involved. rsc.org In the context of proton-coupled electron transfer (PCET), the transfer of a proton can be mechanistically linked to an electron transfer event, a process critical in antioxidant chemistry. nih.gov

Phenols, particularly those with bulky substituents, are known for their antioxidant properties, which stem from their ability to undergo oxidation and form stable phenoxyl radicals. The oxidation of this compound involves the initial loss of a hydrogen atom from the hydroxyl group to a radical species, generating a 4-(tert-butyl)-2-ethoxyphenoxyl radical.

The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy. The stability is enhanced by two main factors:

Steric Shielding : The ethoxy group at the ortho position and, more significantly, the bulky tert-butyl group provide steric hindrance around the radical center, which protects it from further reactions that would lead to degradation. nih.govmdpi.com

Resonance Delocalization : The unpaired electron of the phenoxyl radical can be delocalized over the aromatic ring, contributing to its stability.

The general mechanism for the antioxidant action of hindered phenols involves the donation of the phenolic hydrogen to a reactive free radical (R•), thus neutralizing it and stopping a radical chain reaction, as depicted in the table below.

| Step | Reaction Description |

| Initiation | A reactive radical (R•) is present in the system. |

| Propagation | The phenol (ArOH) donates a hydrogen atom to the radical. |

| Termination | A stable phenoxyl radical (ArO•) and a non-radical product (RH) are formed. |

The generated 4-(tert-butyl)-2-ethoxyphenoxyl radical is relatively stable and less likely to propagate new radical chains. wikipedia.org These stable phenoxyl radicals can undergo further reactions, such as dimerization or reaction with other radical species, to form non-radical products. For example, the oxidation of the closely related 2,4,6-tri-tert-butylphenol (B181104) produces a stable deep-blue phenoxy radical. wikipedia.org Similarly, studies on the autoxidation of 4-methoxy-2-tert-butylphenol, a structural analog, show it leads to an ortho-coupled diol, which is subsequently oxidized to a dibenzofuran-1,4-quinone. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution, with the regiochemical outcome being directed by the existing substituents.

Both the hydroxyl and ethoxy groups are ortho, para-directing and activating groups for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. The tert-butyl group is also an ortho, para-director, though its influence is primarily through a weaker inductive effect. mdpi.com

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Directing Effect |

| Hydroxyl (-OH) | 1 | ortho, para (activating) |

| Ethoxy (-OC2H5) | 2 | ortho, para (activating) |

| tert-Butyl (-C(CH3)3) | 4 | ortho, para (activating) |

Given the positions of the existing groups, the potential sites for electrophilic attack are positions 3, 5, and 6. The hydroxyl group strongly activates the ortho (position 6) and para positions. The ethoxy group activates its ortho (position 3) and para (position 5) positions. The combined activating effect of the hydroxyl and ethoxy groups makes the ring highly reactive. The most likely positions for substitution would be those activated by the powerful hydroxyl group, particularly the unoccupied ortho position (6). However, steric hindrance plays a crucial role in determining the final product distribution.

The bulky tert-butyl group at position 4 and the ethoxy group at position 2 exert significant steric hindrance, which can impede the approach of an electrophile to adjacent positions. mdpi.comlibretexts.org This steric hindrance can dramatically affect both the rate of reaction and the regioselectivity.

For instance, in electrophilic substitution reactions, attack at position 3 (ortho to the ethoxy group) and position 5 (ortho to the tert-butyl group) would be sterically hindered. The most accessible position for an incoming electrophile is likely position 6, which is ortho to the strongly activating hydroxyl group but adjacent to a proton. Therefore, electrophilic substitution is expected to occur preferentially at this position.

Studies on related systems confirm this trend. For example, Mannich reactions on 2,6-di-tert-butylphenol (B90309) show that substitution occurs exclusively at the para-position due to the steric blocking of the ortho-positions. Similarly, in the oxidative fluorination of 4-tert-butyl-2-methoxyphenol, the reaction does not yield the expected fluorinated phenol but instead forms tert-butyl-benzoquinones, suggesting that the initial electrophilic attack is followed by subsequent oxidation and rearrangement, a pathway likely influenced by the substitution pattern. cas.cz

Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable under many conditions. libretexts.org However, like other aryl alkyl ethers, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org

The cleavage of the ethyl-oxygen bond would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. In this SN2-type reaction, the nucleophile attacks the less hindered carbon of the ether, which in this case is the ethyl group. This would result in the formation of 4-tert-butylcatechol (a dihydroxybenzene) and ethyl halide. libretexts.org

The reaction sequence is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid to form a good leaving group.

Nucleophilic attack: The halide anion (e.g., Br⁻) acts as a nucleophile and attacks the ethyl group, displacing the dihydroxybenzene moiety.

It is important to note that cleavage of the aryl-oxygen bond does not occur under these conditions because sp²-hybridized carbon atoms of the aromatic ring are not susceptible to SN2 or SN1 reactions. libretexts.org While methods exist for the cleavage of tert-butyl ethers, the ethyl ether in this compound requires strong acidic conditions for cleavage. organic-chemistry.org

Ether Cleavage Mechanisms

The cleavage of the ether bond in this compound is a fundamental reaction that typically proceeds under acidic conditions. libretexts.org The mechanism of this cleavage is dictated by the structure of the ether and can follow either an S(_N)1 or S(_N)2 pathway. spcmc.ac.inmasterorganicchemistry.com In this compound, the ether linkage consists of an ethyl group and a substituted phenyl group attached to the oxygen atom.

Generally, ether cleavage is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this activation step, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms.

For this compound, the cleavage can occur at either the ethyl-oxygen bond or the phenyl-oxygen bond. Due to the high strength of the sp-hybridized carbon-oxygen bond of the phenyl ring, cleavage at this position is unfavorable. masterorganicchemistry.com Therefore, the nucleophilic attack occurs at the ethyl group's primary carbon. This reaction proceeds via an S(_N)2 mechanism , where the iodide or bromide ion acts as the nucleophile, attacking the less sterically hindered ethyl group. masterorganicchemistry.comstackexchange.com This results in the formation of 4-tert-butylcatechol (4-tert-butylbenzene-1,2-diol) and an ethyl halide.

If the ether contained a tertiary alkyl group, such as a tert-butyl group directly attached to the ether oxygen, the mechanism would shift to an S(_N)1 pathway . masterorganicchemistry.comorgoreview.com This is because the departure of the leaving group would form a stable tertiary carbocation. orgoreview.com In the case of this compound, the tert-butyl group is on the aromatic ring and not directly involved in the ether linkage, thus the S(_N)2 pathway at the ethyl group is the predominant mechanism for cleavage.

| Substrate Structure | Mechanism | Key Features | Products for this compound |

| Primary alkyl ether | S(_N)2 | Concerted backside attack by nucleophile on the less hindered carbon. masterorganicchemistry.com | 4-tert-Butylcatechol and Ethyl Halide |

| Tertiary alkyl ether | S(_N)1 | Formation of a stable carbocation intermediate. orgoreview.comquora.com | Not directly applicable |

O-to-C Rearrangement Studies of Phenolic Ethers

The rearrangement of groups from the oxygen atom to the carbon skeleton of the aromatic ring is a significant transformation for phenolic derivatives. While the Claisen rearrangement is a well-known example for allyl phenyl ethers, other types of rearrangements can occur with different substituents. thermofisher.cnorganic-chemistry.orglibretexts.org

For simple alkyl phenolic ethers like this compound, a direct thermal rearrangement of the ethoxy group from the oxygen to the ring is not a commonly observed reaction under standard conditions. However, related rearrangements can be induced under specific catalytic conditions.

The Fries rearrangement is a classic example where an acyl group from a phenolic ester migrates to the ortho or para position of the aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction proceeds through the formation of an acylium carbocation intermediate which then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.org While this applies to esters, analogous Lewis acid-catalyzed rearrangements of phenolic ethers have been investigated. acs.orgresearchgate.net For this compound, treatment with a Lewis acid like AlCl(_3) could potentially catalyze the cleavage of the ether bond and subsequent alkylation of the aromatic ring, although this is less common than the Fries rearrangement of esters.

A Photo-Fries rearrangement is a photochemical alternative that proceeds via a radical mechanism and can also yield ortho- and para-substituted products. wikipedia.org This reaction is less common in commercial applications due to typically low yields.

Another relevant transformation involves the rearrangement of the tert-butyl group itself under acidic conditions, a known phenomenon in Friedel-Crafts chemistry. This can lead to isomerization of the substitution pattern on the aromatic ring.

| Rearrangement Type | Migrating Group | Catalyst/Conditions | Key Intermediate |

| Claisen Rearrangement | Allyl | Heat (~250 °C) | Cyclic, six-membered transition state libretexts.orglibretexts.org |

| Fries Rearrangement | Acyl | Lewis Acid (e.g., AlCl(_3)) | Acylium carbocation wikipedia.org |

| Photo-Fries Rearrangement | Acyl | UV light | Radical intermediate wikipedia.org |

| Lewis Acid-Catalyzed Ether Rearrangement | Alkyl | Lewis Acid | Carbocation |

Oxidative Coupling Reactions

Phenols, including this compound, can undergo oxidative coupling reactions to form dimers and polymers. jst.go.jp These reactions are of significant interest as they provide routes to complex molecules like biphenols and diaryl ethers, which are found in many natural products and biologically active compounds. nih.govnih.gov The reaction typically proceeds through the formation of a phenoxy radical intermediate.

Various catalytic systems have been developed to control the selectivity of these couplings:

Iron-Catalyzed Coupling : Iron catalysts have been shown to be effective for the oxidative coupling of phenols. nih.govepa.govwindows.netacs.org Depending on the reaction conditions and the specific iron complex used, both C-C and C-O coupled products can be obtained. For instance, iron-catalyzed oxidative cross-coupling of phenols with alkenes can lead to the formation of dihydrobenzofuran structures. acs.org

Photocatalytic Coupling : Visible-light photocatalysis offers a mild and efficient method for phenol coupling. nih.govnih.govresearchgate.netnsf.gov Using photocatalysts, often in the presence of an oxidant like air, phenols can be selectively coupled. nih.govnih.gov The regioselectivity of cross-coupling reactions can often be controlled based on the oxidation potentials and nucleophilicity of the phenol partners. nih.govnsf.gov Studies on structurally similar phenols, such as 2-tert-butyl-4-methoxyphenol, have demonstrated the feasibility of these reactions. nih.gov

Other Metal Catalysts : Other transition metals like copper and vanadium have also been employed to catalyze the oxidative coupling of phenols.

The substitution pattern of this compound, with a bulky tert-butyl group at the para position relative to the hydroxyl group, will influence the regioselectivity of the coupling. The coupling is most likely to occur at the ortho position relative to the hydroxyl group that is not occupied by the ethoxy group. The oxidation potential of the phenol is a critical factor; phenols with oxidation potentials that are too high may not react under certain catalytic conditions. acs.org

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions described above are elucidated through the study of their transient intermediates and transition states.

Ether Cleavage Intermediates : In the acid-catalyzed cleavage of ethers, the initial intermediate is a protonated ether (oxonium ion) . spcmc.ac.invaia.com For an S(_N)2 mechanism, the reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks and the leaving group departs simultaneously. masterorganicchemistry.com In a hypothetical S(_N)1 cleavage, a planar carbocation intermediate would be formed, which is then attacked by the nucleophile. orgoreview.comquora.com

Rearrangement Transition States : Concerted rearrangement reactions like the Claisen rearrangement proceed through highly ordered, cyclic transition states. organic-chemistry.orglibretexts.orgspcmc.ac.in The Claisen rearrangement, for example, involves a six-membered chair-like transition state. organic-chemistry.org Rearrangements like the Fries rearrangement involve discrete intermediates, specifically an acylium carbocation . wikipedia.orgbyjus.com

Oxidative Coupling Intermediates : The key intermediate in oxidative coupling is the phenoxy radical . nih.gov This radical is generated by a one-electron oxidation of the parent phenol. The stability and reactivity of this radical are influenced by the substituents on the aromatic ring. The presence of electron-donating groups and sterically bulky groups, like the tert-butyl group, can stabilize the phenoxy radical. The subsequent coupling can occur through a radical-radical combination or by the attack of a neutral phenol molecule on a phenoxy radical. nih.govresearchgate.net Further oxidation of the initial coupled product can lead to other intermediates like quinones or quinone methides. msu.runih.gov Electron Spin Resonance (ESR) spectroscopy is a key technique used to detect and characterize these radical intermediates. nih.goviiarjournals.org Studies on similar molecules like 2-tert-butyl-4-methoxyphenol have confirmed the formation of phenoxy radicals during oxidation. nih.gov

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| S(_N)2 Ether Cleavage | Oxonium ion | Trigonal bipyramidal |

| S(_N)1 Ether Cleavage | Oxonium ion, Carbocation | Corresponds to carbocation formation |

| Claisen Rearrangement | None (concerted) | Cyclic, six-membered |

| Fries Rearrangement | Acylium carbocation | - |

| Oxidative Coupling | Phenoxy radical, Quinones | - |

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 2 Ethoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound at the electronic level.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(tert-Butyl)-2-ethoxyphenol, DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized ground state geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, DFT is instrumental in calculating key electronic properties like total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Ab Initio Methods for Energy and Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to predict the energy and various molecular properties of this compound. These calculations, while computationally more intensive than DFT, can provide benchmark data for energies and are valuable for confirming the results obtained from DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions, such as electrophilic or nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the hydroxyl and ethoxy groups, and any electron-deficient regions, providing a visual guide to its chemical reactivity and intermolecular interactions, such as hydrogen bonding.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions play a crucial role in the supramolecular chemistry and physical properties of molecular solids. NCI analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. Hirshfeld surface analysis complements this by mapping the intermolecular contacts in a crystal structure. For this compound, these analyses would provide a detailed understanding of how individual molecules interact with each other in the solid state, influencing properties like melting point and solubility. The analysis generates 2D fingerprint plots that quantify the contribution of different types of intermolecular contacts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to calculate the electronic absorption spectra (UV-Vis). A close agreement between the calculated and experimentally measured spectra would confirm the accuracy of the computed molecular structure and electronic properties.

Solvent Effects on Molecular Properties and Reactivity

No specific studies on the solvent effects on the molecular properties and reactivity of this compound were found. General computational studies on other phenols indicate that solvents can influence properties such as hydrogen bond strength, electronic structure, and reactivity by stabilizing or destabilizing reactants, transition states, and products. However, without specific calculations for this compound, any discussion would be speculative and fall outside the strict scope of this article.

Reaction Pathway Exploration and Transition State Characterization

There is no available research on the exploration of reaction pathways or the characterization of transition states involving this compound. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface for specific reactions, identify transition state structures, and calculate activation energies. The absence of this research means no data can be presented on the mechanisms of reactions this compound might undergo.

Derivatization Strategies and Analogue Synthesis for 4 Tert Butyl 2 Ethoxyphenol Scaffold

Functionalization of the Aromatic Ring

The benzene (B151609) ring of 4-(tert-butyl)-2-ethoxyphenol is activated towards electrophilic aromatic substitution by three electron-donating groups: the hydroxyl, the ethoxy, and the tert-butyl groups. This inherent reactivity can be harnessed to introduce additional substituents in a controlled manner.

Introduction of Additional Substituents via Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwku.edu The technique relies on a Directed Metalation Group (DMG) which coordinates to a strong organolithium base, facilitating deprotonation at a specific adjacent (ortho) position on the aromatic ring. uwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce new functional groups. researchgate.net

For the this compound scaffold, both the hydroxyl and the ethoxy groups can serve as DMGs. However, the acidic proton of the phenolic hydroxyl group would be abstracted first by the strong base. Therefore, to achieve metalation on the aromatic ring, the hydroxyl group typically requires protection. Common protecting groups that also function as potent DMGs include O-carbamates or methoxymethyl (MOM) ethers. uwindsor.ca

Once the hydroxyl group is protected, the combined directing influence of the protected hydroxyl at C1 and the ethoxy group at C2 would strongly favor lithiation at the C6 position. The bulky tert-butyl group at C4 sterically hinders the C3 and C5 positions, further enhancing the regioselectivity of the reaction. The process involves treating the protected phenol (B47542) with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. researchgate.net

| Electrophile (E+) | Reagent Example | Substituent Introduced (-E) | Resulting Compound Class |

|---|---|---|---|

| Iodination | Iodine (I₂) | -I | Aryl Iodide |

| Carboxylation | Carbon Dioxide (CO₂) | -COOH | Carboxylic Acid |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde |

| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ | Aryl Silane |

| Alkylation | Methyl Iodide (CH₃I) | -CH₃ | Methylated Phenol Derivative |

Mannich Reaction Derivatization

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.org For phenols, this reaction is a form of electrophilic aromatic substitution where the electrophile is an iminium ion generated in situ from formaldehyde and a primary or secondary amine. researchgate.net The hydroxyl group of the phenol strongly activates the ortho and para positions for this substitution.

In the case of this compound, the para position (C4) is blocked by the tert-butyl group. The hydroxyl and ethoxy groups activate the available ortho positions (C3 and C5, relative to the ethoxy group). The reaction is highly regioselective, and aminomethylation is expected to occur predominantly at the C5 position, which is ortho to the activating ethoxy group and avoids steric hindrance from the adjacent tert-butyl group. tandfonline.comresearchgate.net The reaction is typically carried out by heating the phenol with formaldehyde and the desired amine, often in an alcohol solvent. researchgate.netmdpi.com

| Amine Component | Amine Formula | Resulting Mannich Base Substituent at C5 |

|---|---|---|

| Dimethylamine | HN(CH₃)₂ | -CH₂N(CH₃)₂ |

| Diethylamine | HN(CH₂CH₃)₂ | -CH₂N(CH₂CH₃)₂ |

| Piperidine | C₅H₁₀NH | -CH₂(NC₅H₁₀) |

| Morpholine | C₄H₈ONH | -CH₂(NC₄H₈O) |

| Thiomorpholine | C₄H₈SNH | -CH₂(NC₄H₈S) |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly versatile functional handle for derivatization. Its acidic nature and nucleophilicity allow for a wide range of transformations, leading to the synthesis of ethers, esters, and other analogues. These modifications can significantly alter the parent molecule's physicochemical properties.

Key transformations include:

Etherification: The Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, is a common method to produce a variety of ethers.

Esterification: Phenolic esters can be readily prepared by reacting the phenol with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). organic-chemistry.org This is a widely used method for creating derivatives of hindered phenols. google.comgoogle.com

Carbamoylation: Reaction with isocyanates yields carbamates, which can also serve as powerful directing groups in subsequent metalation reactions.

Phosphorylation: The hydroxyl group can be converted into a phosphate ester, a transformation relevant in the synthesis of biologically active molecules. google.com

| Transformation Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OR (Alkoxy) |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | -OC(O)R (Ester) |

| Silylation | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | -OSiR₃ (Silyl Ether) |

| Carbamoylation | Isocyanate (R-N=C=O) | -OC(O)NHR (Carbamate) |

| Phosphorylation | Phosphorus oxychloride (POCl₃) | -OP(O)(OH)₂ (Phosphate) |

Modifications of the Ethoxy Side Chain

The ethoxy group at the C2 position is an ether linkage, which is generally chemically robust and less reactive compared to the phenolic hydroxyl group. The primary transformation targeting this side chain is ether cleavage, also known as O-dealkylation. acsgcipr.org

This reaction typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., boron tribromide, BBr₃). The cleavage of the ethyl-oxygen bond would convert the 2-ethoxy group back into a hydroxyl group, yielding the corresponding catechol derivative, 4-(tert-butyl)benzene-1,2-diol. While this transformation fundamentally alters the core scaffold, it represents a valid synthetic route for accessing catechol analogues from the this compound starting material.

Design Principles for Novel Chemical Entities Based on the this compound Core

The design of new molecules based on a parent scaffold requires a thorough understanding of the interplay between the structure's features and its chemical reactivity. For this compound, the substituents on the aromatic ring govern the molecule's behavior in chemical transformations.

Structure-Reactivity Relationship Studies in Chemical Transformations

The reactivity of the this compound core is determined by a combination of electronic and steric effects exerted by its substituents.

Electronic Effects: The phenolic hydroxyl, the C2-ethoxy group, and the C4-tert-butyl group are all electron-donating groups. They increase the electron density of the aromatic ring through resonance (for -OH and -OEt) and induction (for -C(CH₃)₃), thereby activating the ring towards electrophilic aromatic substitution. This enhanced nucleophilicity is central to reactions like Mannich aminomethylation.

Steric Effects: The steric bulk of the substituents plays a critical role in directing the regioselectivity of reactions. The large tert-butyl group at C4 effectively shields the C3 and C5 positions, making them less accessible to incoming reagents. This steric hindrance is a key factor in favoring substitution at the C6 position in Directed ortho-Metalation and influencing the outcome of other aromatic substitution reactions. Similarly, the presence of substituents ortho to the phenolic hydroxyl can hinder its reactivity in processes like esterification or oxidation. nih.govmdpi.com

| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| C1-Hydroxyl Group | Strongly electron-donating (resonance), activating | Moderate | Directs electrophiles ortho/para; site of facile derivatization. |

| C2-Ethoxy Group | Strongly electron-donating (resonance), activating | Moderate | Enhances ring activation; directs ortho-metalation; sterically influences C1 and C3. |

| C4-tert-Butyl Group | Weakly electron-donating (induction), activating | Large | Blocks C4 position; sterically hinders C3 and C5 positions, enhancing regioselectivity at C6. |

By understanding these fundamental principles, chemists can rationally design synthetic strategies to produce novel analogues of this compound with a high degree of control over the position and nature of new functional groups.

Synthesis of Complex Ligands and Precursors

The this compound scaffold, characterized by its sterically demanding tert-butyl group and electron-donating ethoxy group, serves as a versatile platform for the synthesis of more complex molecules, particularly ligands for coordination chemistry and precursors for advanced materials. Derivatization strategies typically focus on the reactive phenolic hydroxyl group and the activated aromatic ring, especially the position ortho to the hydroxyl group. Established synthetic methodologies for structurally analogous phenols can be applied to this scaffold to generate a diverse range of derivatives.

Key strategies for elaborating the this compound structure include aminomethylation via the Mannich reaction, the formation of Schiff base ligands, and the construction of multidentate phosphine-bridged biphenolate ligands. These methods allow for the introduction of additional donor atoms (such as nitrogen, sulfur, and phosphorus) and the extension of the molecular framework to create chelating agents tailored for specific metal ions and catalytic applications.

Aminomethylation via Mannich Reaction

A primary method for functionalizing phenolic scaffolds is the Mannich reaction, which introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group. This reaction enhances the coordinating ability of the parent phenol by incorporating a nitrogen donor atom, creating bidentate ligands capable of forming stable chelate rings with metal centers.

The synthesis of N,S-heterocyclic derivatives of 4-tert-butylphenol (B1678320) illustrates this approach effectively. By reacting 4-tert-butylphenol with formaldehyde and thiomorpholine in methanol, both mono- and di-substituted products can be obtained. mdpi.com The reaction proceeds by heating the components, leading to the electrophilic substitution on the activated phenol ring. This method can be extrapolated for this compound, where the substitution would be directed to the 6-position.

The synthesized compounds are valuable precursors for creating more complex ligand systems or can be used directly in the formation of metal complexes.

Table 1: Products from Mannich Reaction of 4-tert-Butylphenol

| Precursor | Reagents | Product Name | Melting Point (°C) |

|---|---|---|---|

| 4-tert-Butylphenol | Formaldehyde, Thiomorpholine | 4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol | 85-87 |

Data sourced from MDPI mdpi.com

Synthesis of Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are fundamental in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. Phenolic scaffolds containing an aldehyde group are common precursors for these ligands. For a scaffold like this compound, a formylation step would first be required to introduce the aldehyde group, typically at the position ortho to the hydroxyl group, to yield 5-(tert-Butyl)-3-ethoxy-2-hydroxybenzaldehyde.

This aldehyde precursor can then be reacted with various primary amines to generate a wide array of Schiff base ligands. For example, reacting substituted hydroxybenzaldehydes with aromatic amines like 4,4'-methylenedianiline or various methoxy-substituted anilines yields complex, often multidentate, ligands. preprints.orgmdpi.com The reaction is typically carried out in a solvent such as ethanol (B145695) under reflux, sometimes with an acid catalyst. preprints.org The resulting imine-phenolate ligands are highly effective in coordinating with a range of transition metals.

Table 2: Examples of Schiff Base Ligand Synthesis from Phenolic Precursors

| Phenolic Aldehyde Precursor | Amine Precursor | Resulting Ligand Type |

|---|---|---|

| 5-tert-Butyl-2-hydroxybenzaldehyde | 4,4'-Methylenedianiline | Bis(Schiff base) ligand |

| 3,5-di-tert-Butyl-2-hydroxybenzaldehyde | 2,4,6-Trimethoxyaniline | Imino-phenol ligand |

Data sourced from Preprints.org and MDPI. preprints.orgmdpi.com

Phosphine-Bridged Biphenolate Ligands

For applications in catalysis, particularly polymerization, highly sophisticated ligand architectures are often required. Phosphine-bridged biphenolate ligands represent a class of tridentate, dianionic ligands that create a well-defined coordination pocket for a metal center. The synthesis of these ligands involves linking two substituted phenol units with a phosphine (B1218219) bridge.

A relevant example is the synthesis of 2,2'-tert-butylphosphino-bis(4,6-di-tert-butylphenolate) ([(t)Bu-OPO]H2). nih.gov The synthesis of such a ligand starting from a this compound scaffold would involve a multi-step process, likely beginning with the ortho-bromination of the phenol, followed by a phosphine coupling reaction. These ligands are then used to synthesize group 4 (Ti, Zr, Hf) metal complexes. nih.gov The metathetical reactions of the lithium salt of the ligand with metal chlorides like TiCl4(THF)2 or ZrCl4(THF)2 yield the desired metal-ligand complexes, which can act as precursors for polymerization catalysts. nih.gov The bulky tert-butyl groups on the phenolic rings play a crucial role in stabilizing the resulting metal complexes and influencing their catalytic activity. nih.gov

Applications of 4 Tert Butyl 2 Ethoxyphenol in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

The substituted phenol (B47542) scaffold is a cornerstone of organic synthesis, providing a ready starting point for the construction of more elaborate molecules. 4-(tert-Butyl)-2-ethoxyphenol serves as a valuable intermediate, with each functional group contributing to its reactivity and synthetic utility.

The structure of this compound is well-suited for creating complex derivatives. The phenolic hydroxyl group is a key site for reactions such as etherification, esterification, and O-alkylation. The aromatic ring itself is activated by the hydroxyl and ethoxy groups, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The positions ortho and para to the powerful activating hydroxyl group are key sites for these modifications.

For instance, analogous to the synthesis of compounds like 4-tert-butyl-2-chlorophenol from 4-tert-butylphenol (B1678320), the aromatic ring of this compound can be selectively functionalized. The bulky tert-butyl group at the para position and the ethoxy group at the ortho position sterically and electronically direct incoming electrophiles to specific locations on the aromatic ring. This regiochemical control is crucial in the synthesis of fine chemicals where specific isomer formation is required. Its structural framework is analogous to other substituted phenols used in the synthesis of antioxidants, UV stabilizers, and pharmaceutical intermediates.

In multi-step synthesis, protecting groups and directing groups are essential for achieving the desired molecular architecture. This compound can function as a key intermediate where its constituent groups guide the synthetic pathway.

The synthesis process often involves a series of reactions to build a target molecule piece by piece. For example, the synthesis of 4-[2-(cyclopropylmethoxy) ethyl] phenol involves multiple steps starting from p-chlorophenol, including the introduction and later removal of a tert-butyl group to protect the phenol's hydroxyl functionality during intermediate reactions. Similarly, the hydroxyl group of this compound could be protected, allowing for chemical modifications elsewhere on the molecule, and then deprotected in a later step. The presence of the stable tert-butyl and ethoxy groups can impart increased solubility in organic solvents, which is advantageous for purification and reaction handling during a synthetic sequence.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Role in Synthesis | Potential Reactions |

| Hydroxyl (-OH) | 1 | Primary reaction site, activating group | Esterification, Etherification, O-alkylation |

| Ethoxy (-OCH2CH3) | 2 | Activating group, steric director | Influences regioselectivity of aromatic substitutions |

| tert-Butyl (-C(CH3)3) | 4 | Steric hindrance, directing group | Controls access to the aromatic ring, enhances solubility |

Integration into Polymer Chemistry

The principles of polymerization often require precise control over chain length and polymer properties. Phenolic compounds, particularly those with a single reactive site, are instrumental in this regard.

In polymerization reactions that proceed via chain growth, controlling the molecular weight is critical to achieving the desired material properties. A chain stopper, or end-capper, is a monofunctional molecule that reacts with the growing polymer chain, effectively terminating its growth.

Para-tert-butylphenol is widely used for this purpose because its single hydroxyl group can react to terminate a polymer chain, but it cannot participate in further chain propagation. By analogy, this compound is an ideal candidate for a chain stopper. Its single phenolic hydroxyl group allows it to cap the end of a growing polymer chain, such as a polyester or polycarbonate. The introduction of the bulky tert-butyl and ethoxy groups at the chain end can also impart specific properties to the final polymer, such as increased thermal stability, enhanced solubility in specific solvents, and modified surface properties. The concentration of the chain stopper relative to the monomer can be adjusted to precisely control the average molecular weight of the polymer.

Phenolic compounds are fundamental building blocks for various resins, including phenolic resins, epoxy resins, and polycarbonates. While bifunctional phenols are needed to create the cross-linked network of many thermosetting resins, monofunctional phenols like this compound can be incorporated as modifiers.

When used as a co-monomer in the production of these resins, it can be used to:

Modify Properties: The bulky and hydrophobic tert-butyl and ethoxy groups can enhance the resin's chemical resistance, lower its moisture absorption, and improve its electrical insulation properties.

Create Specialized Polymers: It can serve as a monomer for synthesizing linear phenolic-type polymers or as a precursor for other functional monomers used in radical polymerizations.

Table 2: Potential Roles of this compound in Polymer Science

| Application | Mechanism of Action | Resulting Polymer Property |

| Chain Stopper | Reacts with the end of a growing polymer chain via its single -OH group, preventing further propagation. | Controlled molecular weight, narrow molecular weight distribution. |

| End-Capper | Covalently bonds to the polymer chain terminus, introducing its specific chemical structure. | Modified end-group functionality, improved thermal stability, altered solubility. |

| Resin Modifier | Incorporated into the polymer structure as a co-monomer, limiting cross-linking. | Increased flexibility, reduced brittleness, enhanced chemical resistance. |

| Monomer Precursor | Chemically modified to create a new monomer with specific functionalities for polymerization. | Development of novel resins and specialized polymers with tailored properties. |

Ligand Design and Coordination Chemistry

The design of ligands is central to the field of coordination chemistry and catalysis. Ligands bind to metal centers and modulate their reactivity, selectivity, and stability. Phenol-based ligands are particularly important due to the strong coordinating ability of the phenoxide oxygen.

This compound possesses features that make it an attractive candidate for ligand design. The deprotonated hydroxyl group (phenoxide) can form a strong bond with a wide range of metal ions. Furthermore, the oxygen atom of the ethoxy group, with its lone pairs of electrons, could potentially participate in coordination, allowing the molecule to act as a bidentate chelating ligand. This chelation effect typically results in more stable metal complexes compared to monodentate ligands.

The most significant feature for ligand design is the tert-butyl group. This large, sterically demanding group creates a defined pocket around the metal center. This steric hindrance can:

Promote Specific Geometries: It can force other ligands into specific spatial arrangements around the metal ion.

Stabilize Monomeric Species: It can prevent the formation of undesired polymeric or oligomeric metal complexes by physically blocking intermolecular interactions.

Influence Catalytic Activity: In catalytic applications, the steric bulk can control substrate access to the active metal center, leading to high selectivity for specific products.

The use of bulky tert-butylphenol derivatives is a well-established strategy in coordination chemistry, as seen in the synthesis of p-tert-butylcalixarene-metal complexes and various organotin(IV) phenoxides, which are used to create catalysts and materials with unique magnetic or thermal properties. The structural features of this compound align perfectly with these design principles, suggesting its potential for developing novel metal complexes for catalysis and materials science.

Synthesis of Metal Complexes with Phenolic Ligands